Hexanolamino PAF C-16
Overview
Description
Mechanism of Action
Target of Action
Hexanolamino PAF C-16 primarily targets the Platelet-activating Factor Receptor (PAFR) . PAFR is a cell surface receptor that plays a crucial role in inflammation and is expressed in several cell types, including arterial endothelial cells, polymorphonuclear leucocytes, and monocytes .
Mode of Action
This compound acts as a modulator of PAFR, exhibiting partial agonist activity . It interacts with PAFR, inducing platelet aggregation and macrophage production . It fails to increase intracellular calcium concentration ([ca2+]i) in platelets, suggesting that paf receptors may interact with paf receptors through bothCa2±dependent and -independent pathways .
Biochemical Pathways
The interaction of this compound with PAFR affects the platelet aggregation pathway . This interaction leads to the induction of platelet aggregation and macrophage production . The compound’s inability to increase [Ca2+]i in platelets suggests that it may modulate the pathway in a Ca2±independent manner .
Result of Action
The action of this compound results in the aggregation of platelets and the production of macrophages . This suggests that the compound’s action may lead to changes in cellular functions related to platelet aggregation and macrophage production .
Biochemical Analysis
Biochemical Properties
Hexanolamino PAF C-16 plays a role in biochemical reactions, particularly in the activation of polymorphonuclear leucocytes and monocytes via specific cell surface receptors . It interacts with enzymes and proteins, specifically the Platelet-activating Factor Receptor (PAFR), and these interactions are believed to be both calcium-dependent and independent .
Cellular Effects
This compound has been shown to induce platelet aggregation and macrophage production . It does not increase intracellular calcium concentration in platelets , suggesting that it may influence cell function through other pathways
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules, specifically the Platelet-activating Factor Receptor (PAFR) . It acts as an antagonist in human monocyte-derived macrophages, specifically inhibiting the generation of superoxide ion (O2-) and hydrogen peroxide (H2O2) in response to PAF .
Preparation Methods
Hexanolamino PAF C-16 is synthesized through a series of chemical reactions involving the modification of the platelet-activating factor structure. The reaction conditions often require specific solvents such as ethanol, dimethyl sulfoxide, and dimethyl formamide to achieve the desired solubility and purity . Industrial production methods may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity.
Chemical Reactions Analysis
Hexanolamino PAF C-16 undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form reactive oxygen species such as superoxide ion and hydrogen peroxide.
Reduction: Reduction reactions may involve the conversion of the acetyl group to other functional groups.
Substitution: Substitution reactions can occur at the glycerol backbone or the hexadecyl group, leading to the formation of different analogs.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Hexanolamino PAF C-16 has several scientific research applications:
Comparison with Similar Compounds
Hexanolamino PAF C-16 is unique due to its dual agonist and antagonist properties. Similar compounds include:
Platelet-activating factor C-16: A phospholipid mediator with similar inflammatory properties.
Lyso-PAF: A structural analog with different functional groups at the glycerol backbone.
2-O-methyl PAF: Another analog with modifications at the acetyl group.
These compounds share structural similarities but differ in their specific biological activities and potencies.
Properties
IUPAC Name |
[(2R)-2-acetyloxy-3-hexadecoxypropyl] 6-(trimethylazaniumyl)hexyl phosphate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H62NO7P/c1-6-7-8-9-10-11-12-13-14-15-16-17-19-22-25-35-27-30(38-29(2)32)28-37-39(33,34)36-26-23-20-18-21-24-31(3,4)5/h30H,6-28H2,1-5H3/t30-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IJAODKNFSHBTDQ-SSEXGKCCSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCOCC(COP(=O)([O-])OCCCCCC[N+](C)(C)C)OC(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCCCCCCCCOC[C@H](COP(=O)([O-])OCCCCCC[N+](C)(C)C)OC(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H62NO7P | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80160237 | |
Record name | 1-O-Hexadecyl-2-acetyl-sn-glycero-3-phosphono(N,N,N-trimethyl)hexanolamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80160237 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
579.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
137566-83-7 | |
Record name | 1-O-Hexadecyl-2-acetyl-sn-glycero-3-phosphono(N,N,N-trimethyl)hexanolamine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0137566837 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1-O-Hexadecyl-2-acetyl-sn-glycero-3-phosphono(N,N,N-trimethyl)hexanolamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80160237 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.